Ethyl Di-o-tolylphosphonoacetate

Description

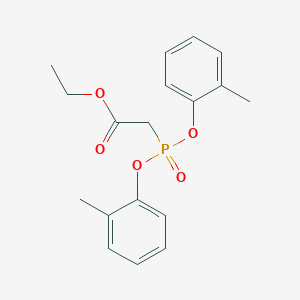

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bis(2-methylphenoxy)phosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21O5P/c1-4-21-18(19)13-24(20,22-16-11-7-5-9-14(16)2)23-17-12-8-6-10-15(17)3/h5-12H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGWWFFVZDOIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CP(=O)(OC1=CC=CC=C1C)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10442275 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188945-41-7 | |

| Record name | Ethyl Di-o-tolylphosphonoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10442275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: A Specialized Reagent for Z-Selective Olefination

Abstract

This technical guide provides a comprehensive overview of Ethyl Di-o-tolylphosphonoacetate, a phosphonate ester reagent of significant interest in modern organic synthesis. While the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, traditionally favoring the formation of thermodynamically stable (E)-alkenes, Ethyl Di-o-tolylphosphonoacetate serves as a specialized tool for overcoming this selectivity. This document delves into the reagent's physicochemical properties, its critical role in the Z-selective HWE reaction as pioneered by Ando, detailed experimental protocols, and its applications in complex molecule synthesis. Safety, handling, and mechanistic insights are also provided to equip researchers with the knowledge for its effective and safe implementation.

Introduction: The Challenge of Stereocontrolled Olefination

The formation of carbon-carbon double bonds is a fundamental transformation in organic chemistry, pivotal to the synthesis of pharmaceuticals, natural products, and advanced materials. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely adopted method for this purpose, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[1][2] A key advantage of the HWE reaction over the classical Wittig reaction is the straightforward aqueous workup to remove the phosphate byproduct.[2]

However, the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene as the major product.[2][3] Achieving high selectivity for the less stable (Z)-alkene, or cis-olefin, has historically been a significant synthetic challenge. This has led to the development of modified reagents designed to kinetically favor the (Z)-isomer. Ethyl Di-o-tolylphosphonoacetate has emerged as a highly effective reagent in this class, enabling the synthesis of (Z)-α,β-unsaturated esters with valuable levels of stereocontrol.[1][4] Its utility stems from the sterically demanding ortho-tolyl groups on the phosphorus atom, which dictate the stereochemical outcome of the olefination process.

Physicochemical Properties and Structure

Ethyl Di-o-tolylphosphonoacetate, also known by its IUPAC name ethyl 2-bis(2-methylphenoxy)phosphorylacetate, is a high-boiling point liquid.[5][6] Its identity and core properties are summarized below.

Caption: Chemical Structure of Ethyl Di-o-tolylphosphonoacetate.

| Property | Value | Source(s) |

| CAS Number | 188945-41-7 | [5][6][7][8] |

| Molecular Formula | C₁₈H₂₁O₅P | [5][6][7][8] |

| Molecular Weight | 348.33 g/mol | [5][6][8] |

| Appearance | Colorless to Yellow/Orange clear liquid | [5] |

| Boiling Point | 240 °C @ 3 mmHg | [5] |

| Density | 1.19 g/cm³ | [5] |

| Refractive Index | 1.5330 - 1.5350 | [5] |

| Synonyms | Di-o-tolylphosphonoacetic acid ethyl ester, Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate | [5][7] |

Synthesis of the Reagent

Phosphonate esters of this type are typically synthesized via the Michaelis-Arbuzov reaction . This reaction involves the treatment of a tri-coordinate phosphorus compound, such as a phosphite, with an alkyl halide. For Ethyl Di-o-tolylphosphonoacetate, a plausible synthetic route involves the reaction of tri-o-tolyl phosphite with an ethyl haloacetate (e.g., ethyl bromoacetate or chloroacetate). The reaction proceeds through a quasi-phosphonium salt intermediate, which then undergoes dealkylation, typically via an Sₙ2 mechanism, to yield the final pentavalent phosphonate product and a halo-tolyl byproduct. Careful control of reaction conditions is necessary to ensure high yields and purity.

Core Application: The Z-Selective Horner-Wadsworth-Emmons Reaction

The primary application for Ethyl Di-o-tolylphosphonoacetate is as a stereocontrolling reagent in the HWE reaction to favor the formation of (Z)-alkenes, a strategy often referred to as the Ando method.[1][4]

General Mechanism and the Origin of Z-Selectivity

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon using a strong base (e.g., sodium hydride) to form a nucleophilic phosphonate carbanion.[2] This carbanion then adds to the carbonyl group of an aldehyde or ketone. The key to the stereoselectivity of this specific reagent lies in the steric bulk of the two ortho-tolyl groups.

-

Deprotonation: A strong base removes the acidic proton α to the phosphonate and ester groups, creating the reactive carbanion.

-

Nucleophilic Addition: The carbanion attacks the aldehyde, forming two diastereomeric intermediates (erythro and threo).

-

Intermediate Equilibration & Ring Closure: These intermediates can equilibrate and subsequently cyclize to form oxaphosphetane intermediates.

-

Stereo-determining Elimination: The traditional HWE reaction allows for equilibration to the more stable anti-oxaphosphetane, which rapidly eliminates to form the (E)-alkene. However, the bulky o-tolyl groups on Ethyl Di-o-tolylphosphonoacetate create significant steric hindrance. This disfavors the formation of the anti-intermediate and kinetically favors the formation of the syn-oxaphosphetane. This syn-intermediate then collapses to preferentially yield the (Z)-alkene.

Caption: The bulky o-tolyl groups favor the kinetic syn-pathway, leading to the (Z)-alkene.

Detailed Experimental Protocol: Synthesis of Ethyl (Z)-4-methylcinnamate

The following protocol is adapted from a demonstrated procedure for the Z-selective HWE reaction.[4]

Caption: Step-by-step workflow for a typical Z-selective HWE olefination.

Materials:

-

Ethyl Di-o-tolylphosphonoacetate (523 mg, 1.5 mmol, 1.5 eq.)

-

Sodium Hydride (60% dispersion in paraffin oil, 64 mg, 1.6 mmol, 1.6 eq.)

-

p-Tolualdehyde (120 mg, 1.0 mmol, 1.0 eq.)

-

Anhydrous Tetrahydrofuran (THF), 5 mL

-

Standard workup reagents (Water, Ethyl Acetate, 2M HCl, sat. NaHCO₃, Brine)

-

Silica gel for chromatography

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of Ethyl Di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL).

-

Expert Insight: The use of dry THF and an inert atmosphere is critical as the phosphonate carbanion intermediate is highly reactive towards water and oxygen.

-

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Carefully add sodium hydride (1.6 mmol) portion-wise. Stir the resulting mixture at -78 °C for 30 minutes.

-

Expert Insight: The excess of base ensures complete formation of the carbanion. Stirring for 30 minutes allows for full deprotonation before the electrophile is introduced.

-

-

Aldehyde Addition: Add p-tolualdehyde (1.0 mmol) dropwise to the reaction mixture at -78 °C. Continue stirring at this temperature for 2 hours.

-

Expert Insight: Maintaining the low temperature is crucial for kinetic control, which maximizes the formation of the desired (Z)-isomer by preventing equilibration to the more stable (E)-pathway intermediates.

-

-

Quenching: After 2 hours, quench the reaction by slowly adding water (15 mL) while the flask is still in the cold bath.

-

Extraction and Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Expert Insight: The acid wash removes any unreacted base, while the bicarbonate wash removes acidic impurities. The final brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to yield the final product. The reported procedure achieved a 91% yield with an E:Z ratio of 1:1.29.[4]

Applications in Drug Development and Natural Product Synthesis

The ability to selectively construct (Z)-alkenes is of paramount importance in medicinal chemistry and the total synthesis of natural products.[1] Many biologically active molecules contain cis-double bonds, and controlling this stereochemistry is essential for achieving the desired biological activity. Ethyl Di-o-tolylphosphonoacetate provides a reliable method for installing this specific functionality. Its applications include:

-

Fragment Coupling: In convergent synthetic strategies, this reagent can be used to couple complex molecular fragments, introducing a (Z)-alkene linker.

-

Synthesis of Macrocycles: Intramolecular HWE reactions using this type of reagent can be employed for the synthesis of macrocyclic natural products containing a cis-double bond within the ring structure.

-

Precursor Synthesis: It is used to create key building blocks that will be carried forward in multi-step syntheses of pharmaceutically relevant targets.

Safety, Handling, and Storage

While a specific, comprehensive Safety Data Sheet (SDS) for Ethyl Di-o-tolylphosphonoacetate should always be consulted prior to use, general precautions for phosphonate esters apply.

| Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear appropriate chemical safety goggles, nitrile gloves, and a lab coat. | [9] |

| Handling | Use in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. | [10] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. May require storage under an inert gas and refrigeration. | [10] |

| Incompatibilities | Strong oxidizing agents. Reactive with strong bases (as intended in the reaction). Protect from moisture. | [10] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. In all cases of significant exposure, seek medical attention. | [9][11] |

Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂) and oxides of phosphorus.[10]

Conclusion

Ethyl Di-o-tolylphosphonoacetate is a powerful, specialized reagent that addresses a specific and often difficult challenge in organic synthesis: the stereoselective formation of (Z)-alkenes. Through the clever application of steric hindrance, this Ando-type HWE reagent redirects the reaction pathway away from the thermodynamic default, providing chemists with a valuable tool for kinetic control. Its successful application in synthesizing complex molecules underscores its importance in the fields of drug discovery and natural product synthesis, making it an essential component of the modern synthetic chemist's toolbox.

References

-

Ethyl Di-o-tolylphosphonoacetate | C18H21O5P | CID 10593815. PubChem, National Institutes of Health. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CORE. [Link]

-

Ethyl diethyl-phosphonoacetate | C8H17O5P | CID 17846631. PubChem, National Institutes of Health. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

-

Synthesis of O,O -Diethyl Arylthiophosphonate from O -Aryl- O , O -diethylthiophosphate. ResearchGate. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate | TCI AMERICA [tcichemicals.com]

- 5. DI-O-TOLYLPHOSPHONOACETIC ACID ETHYL ESTER | 188945-41-7 [amp.chemicalbook.com]

- 6. Ethyl Di-o-tolylphosphonoacetate | C18H21O5P | CID 10593815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. scbt.com [scbt.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: A Key Reagent for Z-Selective Olefin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the stereoselective formation of carbon-carbon double bonds is a cornerstone of molecular construction. Among the arsenal of methodologies available, the Horner-Wadsworth-Emmons (HWE) reaction stands as a robust and widely utilized transformation for the synthesis of alkenes.[1] While the classical HWE reaction typically favors the formation of the thermodynamically more stable E-alkene, the synthesis of the corresponding Z-isomer often presents a significant challenge. This guide focuses on Ethyl Di-o-tolylphosphonoacetate, a specialized HWE reagent developed to address this challenge, providing a reliable pathway to Z-α,β-unsaturated esters. Its utility in the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds, underscores its importance in the field.

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of Ethyl Di-o-tolylphosphonoacetate, from its fundamental properties and synthesis to its mechanistic underpinnings and practical applications.

Core Properties and Identification

Ethyl Di-o-tolylphosphonoacetate, also known as a type of Ando reagent, is a phosphonate ester specifically designed for high Z-selectivity in the Horner-Wadsworth-Emmons reaction.

Table 1: Physicochemical Properties of Ethyl Di-o-tolylphosphonoacetate

| Property | Value | Reference(s) |

| CAS Number | 188945-41-7 | [2] |

| Molecular Formula | C₁₈H₂₁O₅P | [2] |

| Molecular Weight | 348.33 g/mol | [2] |

| Appearance | Colorless to yellow or orange clear liquid | [3] |

| Boiling Point | 240 °C at 3 mmHg | [3] |

| Density | 1.19 g/cm³ | [3] |

| Refractive Index | 1.5330-1.5350 | [3] |

Synthesis of Ethyl Di-o-tolylphosphonoacetate

The synthesis of Ethyl Di-o-tolylphosphonoacetate is accessible through a modification of the Arbuzov reaction. A common and effective method involves the reaction of triethyl phosphonoacetate with phosphorus pentachloride (PCl₅) to generate an intermediate phosphoryl chloride, which is then reacted in situ with o-cresol.

Experimental Protocol: Synthesis of Ethyl (Diarylphosphono)acetates

This protocol is a general procedure for the synthesis of diarylphosphonoacetates, including the o-tolyl derivative.

Materials:

-

Triethyl phosphonoacetate

-

Phosphorus pentachloride (PCl₅)

-

o-Cresol

-

Anhydrous toluene

-

Anhydrous tetrahydrofuran (THF)

-

Nitrogen or Argon atmosphere

Procedure:

-

To a stirred solution of triethyl phosphonoacetate (1.0 eq) in anhydrous toluene under an inert atmosphere, add phosphorus pentachloride (1.1 eq) portionwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of ethyl chloride ceases.

-

In a separate flask, dissolve o-cresol (2.2 eq) in anhydrous THF.

-

Cool the solution of o-cresol to 0 °C and slowly add the previously prepared phosphoryl chloride intermediate.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure Ethyl Di-o-tolylphosphonoacetate.

The Horner-Wadsworth-Emmons Reaction: Mechanism of Z-Selectivity

The remarkable Z-selectivity of Ethyl Di-o-tolylphosphonoacetate in the HWE reaction is a direct consequence of the steric hindrance imposed by the two ortho-methylphenyl (o-tolyl) groups on the phosphorus atom. This steric bulk influences the geometry of the transition state in the olefination reaction.

The generally accepted mechanism of the HWE reaction involves the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic attack on the aldehyde carbonyl group to form a tetrahedral intermediate. This intermediate then rearranges to form an oxaphosphetane, which subsequently collapses to yield the alkene and a phosphate byproduct.[1]

In the case of Ethyl Di-o-tolylphosphonoacetate, the bulky o-tolyl groups disfavor the formation of the anti-oxaphosphetane intermediate, which would lead to the E-alkene. Instead, the reaction proceeds preferentially through the syn-oxaphosphetane intermediate, which, upon elimination, yields the desired Z-alkene. This kinetic control is the key to the high Z-selectivity observed with this reagent.

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum of Ethyl Di-o-tolylphosphonoacetate is expected to show characteristic signals for the ethyl ester, the methylene bridge, and the o-tolyl groups. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the ³¹P nucleus.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the carbon atoms will exhibit coupling to the ³¹P nucleus, with the magnitude of the coupling constant (J_C-P) being dependent on the number of bonds separating the atoms. One-bond couplings are typically large.[4]

³¹P NMR Spectroscopy

³¹P NMR is a powerful tool for characterizing organophosphorus compounds.[2] The chemical shift of the phosphorus atom in Ethyl Di-o-tolylphosphonoacetate is expected to be in the typical range for phosphonates.

Applications in Complex Molecule Synthesis

The high Z-selectivity and reliability of Ethyl Di-o-tolylphosphonoacetate have made it a valuable tool in the total synthesis of complex natural products, where the stereochemistry of double bonds is critical for biological activity.

Case Study: Total Synthesis of (-)-Laulimalide

A notable application of a closely related Z-selective HWE reagent is in the total synthesis of (-)-laulimalide, a potent microtubule-stabilizing agent isolated from marine sponges.[5][6] The synthesis of a key fragment of laulimalide involved a Horner-Wadsworth-Emmons reaction to install a Z-alkene with high stereocontrol. This transformation was crucial for the successful construction of the complex macrocyclic core of the natural product. The use of a sterically demanding phosphonate reagent was instrumental in achieving the desired stereochemical outcome.[5]

Comparative Analysis with Other Z-Selective HWE Reagents

While Ethyl Di-o-tolylphosphonoacetate is a highly effective reagent, other methods for achieving Z-selective olefination exist, most notably the Still-Gennari olefination.[7]

Table 2: Comparison of Z-Selective HWE Reagents

| Reagent/Method | Key Features | Typical Conditions | Advantages | Limitations |

| Ando Reagent (e.g., Ethyl Di-o-tolylphosphonoacetate) | Bulky aryl groups on phosphorus | NaH or other strong bases in THF at low temperatures (-78 °C) | High Z-selectivity for a range of aldehydes; commercially available. | May require strictly anhydrous and inert conditions. |

| Still-Gennari Reagent (bis(2,2,2-trifluoroethyl)phosphonoacetate) | Electron-withdrawing groups on phosphorus | KHMDS, 18-crown-6 in THF at low temperatures (-78 °C) | Excellent Z-selectivity; well-established and widely used. | Reagent preparation can be more involved; crown ether is toxic. |

The choice between the Ando and Still-Gennari reagents often depends on the specific substrate, desired reaction conditions, and availability of starting materials.

Practical Considerations and Safety

As with all organophosphorus reagents, appropriate safety precautions should be taken when handling Ethyl Di-o-tolylphosphonoacetate. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reagent should be stored under an inert atmosphere to prevent degradation.

Conclusion

Ethyl Di-o-tolylphosphonoacetate has established itself as a premier reagent for the challenging task of Z-selective olefination. Its predictable and high stereoselectivity, stemming from the well-understood steric influence of its o-tolyl groups, makes it an invaluable tool for synthetic chemists. The successful application of this reagent in the synthesis of complex, biologically active molecules highlights its significance in fields ranging from natural product synthesis to drug discovery. This guide provides the fundamental knowledge and practical insights necessary for the effective utilization of this powerful synthetic tool.

References

-

Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CORE. Retrieved January 13, 2026, from [Link]

-

Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. Retrieved January 13, 2026, from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

NM230005E. (n.d.). JEOL. Retrieved January 13, 2026, from [Link]

-

Figure S2 1 H (a) and 13 C NMR (b) spectra of synthesized Ethyl... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Total Synthesis of (−)-Laulimalide. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

-

31P - NMR Facility. (n.d.). UCSB Chemistry and Biochemistry. Retrieved January 13, 2026, from [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

NMR Spectroscopy :: 31P NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

ETHYL DIETHYLPHOSPHINATE - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Excess sodium ions improve Z selectivity in Horner-Wadsworth-Emmons olefinations with the Ando phosphonate. (2025, August 6). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Ethylphosphonic acid, diethyl ester - Optional[31P NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Chemical Shifts and Coupling Constants for C24H28NO5PS. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. (2020, July 15). Organic & Biomolecular Chemistry. Retrieved January 13, 2026, from [Link]

-

Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]

-

Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. (2020, January 4). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 3. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 4. jeol.com [jeol.com]

- 5. Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Laulimalide: Synthesis of the Northern and Southern Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Synthesis, Preparation, and Application of Ethyl Di-o-tolylphosphonoacetate

This guide provides a comprehensive overview of Ethyl Di-o-tolylphosphonoacetate, a pivotal reagent in modern organic synthesis. We will delve into the foundational principles of its synthesis via the Michaelis-Arbuzov reaction, provide a detailed experimental protocol for its preparation and purification, and explore its significant application in stereoselective olefin synthesis, particularly the Z-selective Horner-Wadsworth-Emmons reaction. This document is intended for researchers, chemists, and professionals in the field of drug development who require a deep, practical understanding of this versatile compound.

Foundational Principles: The Michaelis-Arbuzov Reaction

The synthesis of phosphonates, including the target compound, is most classically achieved through the Michaelis-Arbuzov reaction. This reaction is a cornerstone of organophosphorus chemistry, providing a reliable method for forming a carbon-phosphorus bond.[1][2]

1.1. The Underlying Mechanism

The reaction proceeds through a two-step nucleophilic substitution mechanism.[2]

-

Step 1: Nucleophilic Attack & Phosphonium Salt Formation: The reaction initiates with the SN2 attack of the nucleophilic trivalent phosphorus atom of a phosphite ester on an electrophilic alkyl halide. This step forms a transient phosphonium salt intermediate.[1][2]

-

Step 2: Dealkylation: The displaced halide anion then acts as a nucleophile, attacking one of the alkoxy carbons of the phosphonium salt in a second SN2 reaction. This results in the formation of the final pentavalent phosphonate product and a new alkyl halide byproduct.[2]

The overall transformation converts a trialkyl phosphite into a dialkyl alkylphosphonate. The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl.[1]

Sources

An In-depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: Structure, Synthesis, and Application in Contemporary Drug Discovery

This guide provides a comprehensive technical overview of Ethyl Di-o-tolylphosphonoacetate, a sophisticated Horner-Wadsworth-Emmons (HWE) reagent. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural attributes, synthetic pathways, and its strategic application in the synthesis of complex organic molecules, particularly Z-olefins, which are of significant interest in modern pharmacology.

Core Molecular Attributes of Ethyl Di-o-tolylphosphonoacetate

Ethyl Di-o-tolylphosphonoacetate is a phosphonate ester distinguished by the presence of two ortho-tolyl groups attached to the phosphorus atom. This specific substitution pattern is not arbitrary; it is a deliberate design feature that sterically influences the progression of the Horner-Wadsworth-Emmons reaction to favor the formation of Z-alkenes, a critical capability in stereoselective synthesis.

Molecular Formula and Structure

The fundamental chemical identity of Ethyl Di-o-tolylphosphonoacetate is captured by its molecular formula and structure.

-

IUPAC Name: ethyl 2-bis(2-methylphenoxy)phosphorylacetate[3]

The structural arrangement, featuring a central phosphorus atom double-bonded to an oxygen and single-bonded to an ethyl acetate moiety and two o-tolyloxy groups, is pivotal to its function.

Caption: 2D representation of Ethyl Di-o-tolylphosphonoacetate.

Physicochemical Properties

A summary of key physicochemical data is presented below, providing essential information for handling and reaction setup.

| Property | Value |

| Appearance | Colorless to yellow/orange clear liquid[4] |

| Boiling Point | 240 °C at 3 mmHg[4] |

| Density | 1.19 g/cm³[4] |

| Refractive Index | 1.5330-1.5350[4] |

Synthesis and Spectroscopic Characterization

The synthesis of phosphonate esters like Ethyl Di-o-tolylphosphonoacetate is most commonly achieved through the Michaelis-Arbuzov reaction.[5][6][7] This reaction involves the nucleophilic attack of a triaryl phosphite on an alkyl halide, followed by dealkylation of the resulting phosphonium salt.

Proposed Synthetic Pathway: The Michaelis-Arbuzov Reaction

The synthesis of Ethyl Di-o-tolylphosphonoacetate would likely proceed via the reaction of tri-o-tolyl phosphite with ethyl bromoacetate. The mechanism involves an initial Sₙ2 reaction to form a phosphonium salt intermediate, which then undergoes dealkylation by the bromide ion to yield the final phosphonate product.

Caption: Michaelis-Arbuzov reaction for Ethyl Di-o-tolylphosphonoacetate synthesis.

Spectroscopic Profile (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key signals would include a doublet for the methylene protons (P-CH₂) due to coupling with the phosphorus atom, a quartet and a triplet for the ethyl ester group, multiple signals in the aromatic region for the tolyl groups, and singlets for the methyl groups on the tolyl rings.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon of the ester, the methylene carbon adjacent to the phosphorus (with P-C coupling), the carbons of the ethyl group, and a set of signals for the aromatic and methyl carbons of the tolyl groups.

-

³¹P NMR: The phosphorus-31 NMR spectrum is the most diagnostic. A single resonance is expected, with a chemical shift characteristic of phosphonates. The precise shift would be influenced by the electronegativity of the attached o-tolyloxy groups.

Application in Drug Development: The Horner-Wadsworth-Emmons Reaction

The primary utility of Ethyl Di-o-tolylphosphonoacetate lies in its role as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[8][9]

Mechanism and Stereoselectivity

The HWE reaction begins with the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This nucleophile then attacks an aldehyde or ketone, leading to an oxaphosphetane intermediate which subsequently collapses to form an alkene and a water-soluble phosphate byproduct. The steric bulk of the o-tolyl groups in Ethyl Di-o-tolylphosphonoacetate plays a crucial role in directing the reaction towards the formation of the Z-alkene, a feature of significant value in the synthesis of complex natural products and pharmaceuticals where precise stereochemistry is paramount.

The Role of Phosphonates in Medicinal Chemistry

Phosphonates are widely recognized in medicinal chemistry as effective bioisosteres of phosphates.[1][2][10][11] The substitution of a P-O-C linkage with a more stable P-C bond imparts resistance to enzymatic hydrolysis, a key strategy in designing drugs with improved metabolic stability.[1][10][11] This principle has been successfully applied in the development of antiviral drugs like Tenofovir and Cidofovir, as well as in bisphosphonates for the treatment of osteoporosis.[1][2] The use of reagents like Ethyl Di-o-tolylphosphonoacetate allows for the incorporation of alkene moieties with controlled stereochemistry, which can be critical for the biological activity of a drug candidate.

Experimental Protocol: Z-Selective HWE Reaction

The following protocol is an example of a Z-selective Horner-Wadsworth-Emmons reaction using Ethyl Di-o-tolylphosphonoacetate with p-tolualdehyde, adapted from established procedures.[4]

Materials

-

Ethyl Di-o-tolylphosphonoacetate

-

p-Tolualdehyde

-

Sodium Hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure

-

To a solution of Ethyl Di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL) at -78 °C under an inert atmosphere, add sodium hydride (1.6 mmol).

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Add p-tolualdehyde (1.0 mmol) to the reaction mixture at -78 °C.

-

Continue stirring at -78 °C for 2 hours.

-

Quench the reaction by the addition of water (15 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired α,β-unsaturated ester.

This procedure typically yields the product with a notable preference for the Z-isomer.[4]

Caption: Workflow for a Z-selective Horner-Wadsworth-Emmons reaction.

Conclusion

Ethyl Di-o-tolylphosphonoacetate is a highly valuable and specialized reagent in the arsenal of the modern synthetic chemist. Its unique structure, engineered for Z-selectivity in the Horner-Wadsworth-Emmons reaction, provides a reliable method for accessing specific olefin geometries that are often challenging to synthesize. For researchers in drug development, the ability to control stereochemistry is fundamental to understanding structure-activity relationships and developing potent, selective therapeutics. The principles of phosphonate chemistry, embodied in reagents like this, continue to offer innovative solutions to complex synthetic challenges in the pursuit of novel medicines.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10593815, Ethyl Di-o-tolylphosphonoacetate. Retrieved from [Link]

-

Dvořáková, H., et al. (2022). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC - PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Phosphonate. Retrieved from [Link]

-

Frontiers Media S.A. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Editorial: Phosphonate Chemistry in Drug Design and Development. PMC - NIH. Retrieved from [Link]

-

Frontiers Media S.A. (n.d.). Phosphonate Chemistry in Drug Design and Development. Retrieved from [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphonate - Wikipedia [en.wikipedia.org]

- 3. frontiersin.org [frontiersin.org]

- 4. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Di-o-tolylphosphonoacetate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 7. Arbuzov Reaction [organic-chemistry.org]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 11. Editorial: Phosphonate Chemistry in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Analysis of Ethyl Di-o-tolylphosphonoacetate

This guide provides a comprehensive analysis of the spectral data for Ethyl Di-o-tolylphosphonoacetate, a key reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction.[1][2][3][4][5] Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the interpretation of predicted spectral data, grounded in the fundamental principles of spectroscopic analysis for organophosphorus compounds.

Introduction

Ethyl Di-o-tolylphosphonoacetate, with the molecular formula C18H21O5P and a molecular weight of 348.34 g/mol , is a phosphonate ester. These reagents are crucial for the stereoselective synthesis of alkenes from aldehydes and ketones. Understanding the spectral signature of this molecule is paramount for its quality control, reaction monitoring, and the structural elucidation of its products. This guide will delve into the predicted spectral data, offering insights into the structural features that give rise to its unique spectroscopic fingerprint.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a representation of Ethyl Di-o-tolylphosphonoacetate, highlighting the key functional groups that will be central to our analysis.

Caption: Molecular structure of Ethyl Di-o-tolylphosphonoacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[6][7] For organophosphorus compounds, both ¹H and ¹³C NMR are informative, with the added dimension of coupling to the phosphorus (³¹P) nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Ethyl Di-o-tolylphosphonoacetate would exhibit distinct signals for the ethyl group, the methylene bridge, and the two tolyl groups. The coupling with the ³¹P nucleus is a key diagnostic feature.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | 3H | J(H,H) ≈ 7 Hz |

| CH₂ (ethyl) | 4.1 - 4.3 | Quartet (q) | 2H | J(H,H) ≈ 7 Hz |

| P-CH₂-C=O | 3.0 - 3.3 | Doublet (d) | 2H | J(P,H) ≈ 21 Hz |

| CH₃ (tolyl) | 2.2 - 2.4 | Singlet (s) | 6H | |

| Aromatic H | 7.0 - 7.5 | Multiplet (m) | 8H |

Interpretation and Experimental Considerations:

-

Ethyl Group: The ethyl ester protons will appear as a characteristic triplet and quartet, relatively downfield due to the deshielding effect of the adjacent oxygen atom.

-

Methylene Bridge: The protons of the CH₂ group attached to the phosphorus atom are expected to show a doublet due to coupling with the ³¹P nucleus. The magnitude of this coupling constant is a hallmark of phosphonates.

-

Tolyl Groups: The two tolyl groups are chemically equivalent, leading to a single signal for the six methyl protons and a complex multiplet for the eight aromatic protons.

-

Experimental Protocol: A standard ¹H NMR experiment would be performed on a 300-500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). A small amount of the sample is dissolved in the solvent, and the spectrum is acquired. For enhanced resolution, a higher field magnet is preferable.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon environments within the molecule. Coupling to the ³¹P nucleus will also be observed for carbons in close proximity.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-C coupling) |

| C H₃ (ethyl) | 14 - 16 | Singlet |

| C H₂ (ethyl) | 60 - 63 | Singlet |

| P-C H₂-C=O | 34 - 38 | Doublet (¹JPC ≈ 130-140 Hz) |

| C =O | 165 - 168 | Doublet (²JPC ≈ 5-10 Hz) |

| C H₃ (tolyl) | 20 - 22 | Singlet |

| Aromatic C -H | 120 - 135 | Doublets and Singlets |

| Aromatic C -O | 148 - 152 | Doublet (²JPC ≈ 5-10 Hz) |

| Aromatic C -CH₃ | 130 - 135 | Singlet |

Interpretation and Experimental Considerations:

-

Phosphonate Moiety: The most significant feature is the large one-bond coupling constant (¹JPC) for the methylene carbon directly attached to the phosphorus atom. The carbonyl carbon and the aromatic carbon attached to the oxygen will show smaller two-bond couplings.

-

Aromatic Region: The aromatic region will display multiple signals corresponding to the different carbon environments in the tolyl rings.

-

Experimental Protocol: A standard ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR. Proton decoupling is typically used to simplify the spectrum to singlets for all carbons not coupled to phosphorus. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[8][9][10]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=O (ester) | 1720 - 1740 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| P=O (phosphonate) | 1240 - 1290 | Strong |

| P-O-C (aryl) | 1150 - 1250 | Strong |

| C-O (ester) | 1000 - 1300 | Strong |

Interpretation and Experimental Considerations:

-

Key Diagnostic Peaks: The most prominent and diagnostic peaks in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch and the strong absorption from the phosphonate (P=O) stretch. The presence of both of these intense bands is highly indicative of the target molecule's structure.

-

Aromatic and Aliphatic Regions: The spectrum will also show characteristic absorptions for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching vibrations.

-

Experimental Protocol: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film evaporated from a solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[7]

Predicted Mass Spectral Data

| m/z | Ion | Predicted Relative Abundance |

| 348 | [M]⁺ | Moderate |

| 303 | [M - OCH₂CH₃]⁺ | High |

| 241 | [M - C₇H₇O]⁺ | Moderate |

| 107 | [C₇H₇O]⁺ | High |

| 91 | [C₇H₇]⁺ | High |

Interpretation and Experimental Considerations:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 348, corresponding to the molecular weight of Ethyl Di-o-tolylphosphonoacetate.

-

Fragmentation Pathway: The molecule is expected to undergo characteristic fragmentations. A likely fragmentation pathway is the loss of the ethoxy group from the ester to give a fragment at m/z 303. Cleavage of the P-O-tolyl bond could lead to a fragment at m/z 241 and the formation of a tolyloxy radical or cation. The base peak is likely to be the tropylium ion at m/z 91, formed from the tolyl groups, or the tolyloxy cation at m/z 107.

-

Experimental Protocol: Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Caption: A plausible fragmentation pathway for Ethyl Di-o-tolylphosphonoacetate in Mass Spectrometry.

Conclusion

The comprehensive spectral analysis of Ethyl Di-o-tolylphosphonoacetate, based on predicted data and established spectroscopic principles, provides a robust framework for its identification and characterization. The key diagnostic features in NMR include the characteristic P-H and P-C coupling constants. In IR spectroscopy, the strong C=O and P=O stretching vibrations are definitive. Mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern. This guide serves as a valuable resource for scientists working with this important reagent, enabling confident structural verification and quality assessment.

References

- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.

- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733-1738.

- Still, W. C.; Gennari, C. Tetrahedron Lett.1983, 24, 4405-4408.

- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863-927.

- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, U.K., 1991; Vol. 1, pp 729-817.

- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.

- Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach, 2nd ed.

- Colthup, N. B.; Daly, L. H.; Wiberley, S. E. Introduction to Infrared and Raman Spectroscopy, 3rd ed.; Academic Press: Boston, MA, 1990.

- Socrates, G. Infrared and Raman Characteristic Group Frequencies: Tables and Charts, 3rd ed.; John Wiley & Sons: Chichester, U.K., 2001.

Sources

- 1. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Wittig-Horner Reaction [organic-chemistry.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview [cwejournal.org]

- 8. Spectroscopic Analysis of Organophosphorus Pesticides Using Colorimetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Calculation of the infrared spectra of organophosphorus compounds and prediction of new types of nerve agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl Di-o-tolylphosphonoacetate: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl Di-o-tolylphosphonoacetate stands as a pivotal reagent in modern organic synthesis, primarily recognized for its role in the Horner-Wadsworth-Emmons (HWE) reaction to generate alkenes with notable stereoselectivity. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl Di-o-tolylphosphonoacetate, detailed protocols for its synthesis and characterization, and an in-depth exploration of its application in the synthesis of α,β-unsaturated esters. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are elucidated to provide field-proven insights for researchers in drug development and synthetic chemistry.

Introduction: The Significance of Ethyl Di-o-tolylphosphonoacetate in Olefination Chemistry

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon double bonds with generally high stereocontrol.[1] Unlike the classical Wittig reaction, the HWE reaction utilizes phosphonate carbanions, which are more nucleophilic and less basic than their phosphonium ylide counterparts.[1] This distinction often translates to milder reaction conditions and, critically, the facile removal of the water-soluble phosphate byproduct, simplifying product purification.[2][3]

Ethyl Di-o-tolylphosphonoacetate, a specialized HWE reagent, has garnered attention for its ability to influence the stereochemical outcome of the olefination, particularly in favoring the formation of (Z)-alkenes under specific conditions.[4] The steric bulk imparted by the ortho-tolyl groups on the phosphorus atom plays a crucial role in directing the stereoselectivity of the reaction, a feature that is of paramount importance in the synthesis of complex molecules such as natural products and active pharmaceutical ingredients where precise control of geometry is essential.

This guide will delve into the fundamental characteristics of this reagent, providing both theoretical understanding and practical, actionable protocols for its effective use in the laboratory.

Physicochemical Properties of Ethyl Di-o-tolylphosphonoacetate

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and handling. Below is a summary of the key identifiers and computed properties for Ethyl Di-o-tolylphosphonoacetate.

| Property | Value | Source |

| IUPAC Name | ethyl 2-bis(2-methylphenoxy)phosphorylacetate | [5] |

| Synonyms | Di-o-tolylphosphonoacetic acid ethyl ester, Ethyl 2-(bis(o-tolyloxy)phosphoryl)acetate | [5] |

| CAS Number | 188945-41-7 | [5] |

| Molecular Formula | C₁₈H₂₁O₅P | [5] |

| Molecular Weight | 348.33 g/mol | [5] |

| Exact Mass | 348.11266076 Da | [5] |

| Computed LogP | 4.1 | [5] |

| Appearance | Colorless oil (typical for similar phosphonates) | Inferred |

| Solubility | Soluble in common organic solvents (THF, diethyl ether, ethyl acetate) | [6] |

Synthesis and Characterization

The synthesis of Ethyl Di-o-tolylphosphonoacetate typically follows the well-established Michaelis-Arbuzov reaction. This powerful method forms a carbon-phosphorus bond through the reaction of a trialkyl phosphite with an alkyl halide.[7]

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: formation of the di-o-tolyl phosphite intermediate followed by the Arbuzov reaction with ethyl bromoacetate.

Caption: Synthetic workflow for Ethyl Di-o-tolylphosphonoacetate.

Experimental Protocol: Synthesis

Materials:

-

Phosphorus trichloride (PCl₃)

-

o-Cresol

-

Triethylamine (or other suitable base)

-

Anhydrous toluene (or other suitable solvent)

-

Ethyl bromoacetate

-

Anhydrous reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

-

Formation of Di-o-tolyl Phosphite:

-

To a solution of o-cresol (2.0 equivalents) and triethylamine (2.0 equivalents) in anhydrous toluene under a nitrogen atmosphere, add phosphorus trichloride (1.0 equivalent) dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Cool the mixture, filter to remove the triethylammonium chloride salt, and concentrate the filtrate under reduced pressure to obtain the crude di-o-tolyl phosphite.

-

-

Michaelis-Arbuzov Reaction:

-

Heat the crude di-o-tolyl phosphite with ethyl bromoacetate (1.0 equivalent) at a temperature typically ranging from 120-150 °C. The reaction is usually performed neat.

-

The reaction progress can be monitored by the cessation of the evolution of bromoethane.

-

After completion, the product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl Di-o-tolylphosphonoacetate as a colorless oil.

-

Spectroscopic Characterization

The structural elucidation of Ethyl Di-o-tolylphosphonoacetate is accomplished through a combination of spectroscopic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the phosphorus atom (a doublet due to coupling with phosphorus), the methyl groups on the tolyl rings (a singlet), and the aromatic protons of the tolyl groups (a multiplet).

-

¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the methylene carbon coupled to phosphorus, the carbons of the ethyl group, the methyl carbons of the tolyl groups, and the aromatic carbons.

-

³¹P NMR: The phosphorus NMR spectrum should exhibit a single resonance, the chemical shift of which is characteristic of phosphonates.

3.3.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester group.[3]

-

A strong absorption around 1250 cm⁻¹ for the P=O stretching vibration.

-

C-H stretching vibrations for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.[3]

-

P-O-C stretching vibrations in the 950-1100 cm⁻¹ region.

3.3.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[8] High-resolution mass spectrometry (HRMS) would confirm the elemental composition, with the expected molecular ion peak corresponding to the exact mass of 348.11266076 Da.[5]

Application in the Horner-Wadsworth-Emmons Reaction

The primary utility of Ethyl Di-o-tolylphosphonoacetate is as a reagent in the HWE reaction to synthesize α,β-unsaturated esters. The steric hindrance provided by the o-tolyl groups is a key determinant in the stereochemical outcome, often favoring the (Z)-isomer.[4]

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds via the following steps:

-

Deprotonation of the phosphonate at the α-carbon by a suitable base (e.g., sodium hydride) to form a stabilized phosphonate carbanion.

-

Nucleophilic attack of the carbanion on the carbonyl carbon of an aldehyde or ketone to form a betaine intermediate.

-

Formation of a cyclic oxaphosphetane intermediate.

-

Elimination of the phosphate byproduct to yield the alkene.

Caption: Horner-Wadsworth-Emmons reaction workflow.

The stereoselectivity of the HWE reaction is influenced by several factors, including the structure of the phosphonate and the aldehyde, the nature of the cation, and the reaction temperature. The use of bulky aryl groups, such as the o-tolyl groups in the title compound, can favor the formation of the (Z)-alkene by destabilizing the transition state leading to the (E)-alkene.[4]

Experimental Protocol: Z-Selective HWE Reaction[4]

Materials:

-

Ethyl Di-o-tolylphosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde (e.g., p-tolualdehyde)

-

Ethyl acetate

-

Saturated aqueous solutions of NaHCO₃ and brine

-

2 M HCl (aq)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of Ethyl Di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL) under a nitrogen atmosphere, add sodium hydride (1.6 mmol) at -78 °C.

-

Stir the mixture at -78 °C for 30 minutes to ensure complete formation of the carbanion.

-

Add the aldehyde (1.0 mmol) to the reaction mixture at -78 °C and continue stirring for 2 hours at the same temperature.

-

Quench the reaction by adding water (15 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers sequentially with 2 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the α,β-unsaturated ester.

This protocol, when applied to p-tolualdehyde, has been reported to yield the product with a (Z) to (E) ratio of approximately 1.29:1.

Safety and Handling

As with all organophosphorus compounds, appropriate safety precautions should be taken when handling Ethyl Di-o-tolylphosphonoacetate. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Specific toxicity data for this compound is not widely available, and it should be handled with the care afforded to all laboratory chemicals.

Conclusion

Ethyl Di-o-tolylphosphonoacetate is a valuable and specialized reagent for the stereoselective synthesis of alkenes via the Horner-Wadsworth-Emmons reaction. Its sterically demanding o-tolyl groups provide a handle for influencing the stereochemical outcome of the olefination, making it a useful tool for accessing (Z)-α,β-unsaturated esters. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and a detailed procedure for its application, offering researchers and drug development professionals the necessary information for its effective utilization in their synthetic endeavors.

References

- Ando, K. (1997). Highly Selective Synthesis of Z-Unsaturated Esters by Using New Horner−Emmons Reagents, Ethyl (Diarylphosphono)acetates. The Journal of Organic Chemistry, 62(7), 1934–1939.

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

- Dahan, A., & Portella, C. (2005). Biochemical properties of phosphonoacetate and thiophosphonoacetate oligodeoxyribonucleotides. Nucleic acids research, 33(5), 1545–1552.

-

Ethyl phosphonoacetate. PubChem. [Link]

-

Ethyl Di-o-tolylphosphonoacetate. PubChem. [Link]

- Sano, S., et al. (2024). Synthesis of Methyl 2-[Bis(benzylthio)phosphoryl]acetate as a Novel Horner–Wadsworth–Emmons-Type Reagent and Its Application to the Diastereodivergent Synthesis of (E)- and (Z)

-

Comprehensive Review of Synthesis, Optical Properties and Applications of Heteroarylphosphonates and Their Derivatives. MDPI. [Link]

- Doherty, S., et al. (2018). Synthesis of phosphonate-substituted arylboronic esters via a multistep borylation of 2-bromo-substituted aryl phosphonate, b iridium-catalyzed phosphonate-directed ortho C-H borylation and c sterically controlled iridium-catalyzed regioselective C-H borylation of meta-substituted aryl phosphonates.

- D'Agostino, A., et al. (1999). Analysis of O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothiolate (VX) and its degradation products by packed capillary liquid chromatography-electrospray mass spectrometry.

- Keglevich, G., et al. (2022). Resolution of aryl- H -phosphinates applied in the synthesis of P-stereogenic compounds including a Brønsted acid NMR solvating agent. Organic Chemistry Frontiers.

-

Structures and Magnetic Properties of a Series of Metal Phosphonoacetates Synthesized from in Situ Hydrolysis of Triethyl Phosphonoacetate. ResearchGate. [Link]

- Zoń, J., Garczarek, P., & Białek, M. (2014). Synthesis of Phosphonic Acids and Their Esters as Possible Substrates for Reticular Chemistry.

-

Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. National Institutes of Health. [Link]

-

Vapor-Phase Infrared Spectral Study of Weapons-Grade O-Ethyl S-2(diisopropylamino)ethyl methylphosphonothiolate (VX). Defense Technical Information Center. [Link]

-

Supporting Information - Synthesis - Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate 9. νmax (film)/cm-1 1746, 1265, 1145, 1039. ResearchGate. [Link]

-

ethyl cyclohexylideneacetate. Organic Syntheses. [Link]

-

Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation. National Institutes of Health. [Link]

-

infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. [Link]

-

Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS. National Institutes of Health. [Link]

-

FOURIER-TRANSFORM INFRARED SPECTROSCOPY OF ETHYL LACTATE DECOMPOSITION AND THIN-FILM COATING IN A FILAMENTARY AND A GLOW DIELECT. Corpus UL. [Link]

-

Ethyl acetoacetate. NIST WebBook. [Link]

-

Ethyl-p-tolylacetate. NIST WebBook. [Link]

-

The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. National Institutes of Health. [Link]

-

ethyl 2-(o-tolyloxy)acetate. Chemsrc. [Link]

-

LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. National Institutes of Health. [Link]

-

LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide. PubMed. [Link]

-

ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate. Doc Brown's Chemistry. [Link]

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. ETHYL P-TOLYLACETATE(14062-19-2) 1H NMR spectrum [chemicalbook.com]

- 3. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Ethyl Di-o-tolylphosphonoacetate | C18H21O5P | CID 10593815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TCI Practical Example: The Z-Selective Horner-Wadsworth-Emmons Reaction Using Ethyl Diphenyl Phosphonoacetate | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

safety, handling, and storage of Ethyl Di-o-tolylphosphonoacetate

An In-depth Technical Guide to the Safety, Handling, and Storage of Ethyl Di-o-tolylphosphonoacetate

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive guide to the safe management of Ethyl Di-o-tolylphosphonoacetate (CAS No. 188945-41-7). As a specialized Horner-Wadsworth-Emmons reagent, its utility in synthetic chemistry is significant; however, its handling requires a nuanced understanding of the risks associated with its organophosphorus core and its aromatic substituents. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and experimental integrity.

Compound Profile and Hazard Identification

Ethyl Di-o-tolylphosphonoacetate is an organophosphorus ester.[1][2][3] While specific toxicological data for this exact molecule is limited, a robust hazard assessment can be constructed by analyzing its structural components: the phosphonate group and the o-tolyl moieties.

1.1. Core Chemical Identity

| Property | Value | Source |

| CAS Number | 188945-41-7 | [4][5][6] |

| Molecular Formula | C₁₈H₂₁O₅P | [4][5][6] |

| Molecular Weight | 348.33 g/mol | [5][7] |

| IUPAC Name | ethyl 2-[bis(2-methylphenoxy)phosphinyl]acetate | [7] |

| Synonyms | Di-o-tolylphosphonoacetic acid ethyl ester | [6][7] |

| Boiling Point | 240 °C / 3mmHg | [7] |

1.2. Inferred Toxicological Profile

A primary principle of chemical safety is to treat compounds of unknown toxicity with a high degree of caution. The hazard profile is inferred from analogous structures.

-

Organophosphorus Moiety : While many organophosphorus compounds are known for their potential to inhibit cholinesterase, phosphonates like this reagent are generally less acutely toxic than organophosphates used as pesticides.[8] However, exposure should still be minimized. Upon thermal decomposition, organophosphorus compounds can evolve irritating and toxic fumes, including oxides of phosphorus, carbon monoxide, and phosphines.[9][10][11]

-

o-Tolyl Groups : The presence of o-tolyl (2-methylphenyl) groups warrants specific attention. The parent compound, o-toluidine (2-methylaniline), is known to be highly toxic upon absorption through the skin, inhalation, or ingestion.[12] Its effects include methemoglobinemia (a blood disorder), cyanosis, and central nervous system depression (dizziness, headache).[12] The U.S. EPA classifies o-toluidine as a probable human carcinogen (Group B2).[12] While covalently bound within the ester, the potential for metabolic release or hazardous decomposition products related to this moiety necessitates stringent exposure controls.

-

Ester Functionality : Similar phosphonoacetate esters are classified as causing skin, eye, and respiratory irritation.[11][13]

1.3. Physical & Chemical Hazards

-

Moisture Sensitivity : As a reagent often used in anhydrous conditions, Ethyl Di-o-tolylphosphonoacetate should be presumed to be sensitive to moisture, which can lead to hydrolysis.[14] This degradation compromises reagent efficacy and can alter the hazard profile.

-

Thermal Stability : Organophosphorus esters can undergo thermal degradation at elevated temperatures.[1][2][3] Phosphonates generally decompose at higher temperatures than phosphates, initially eliminating a phosphorus acid.[1][2][3] Storage should be away from heat sources to prevent decomposition.[15][16]

-

Incompatibilities : Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can cause vigorous reactions.[9][10][11]

Risk Assessment and Exposure Control

A multi-layered approach to risk mitigation is mandatory, prioritizing engineering controls, supplemented by administrative procedures and personal protective equipment (PPE).

2.1. Engineering Controls

-

Chemical Fume Hood : All handling of Ethyl Di-o-tolylphosphonoacetate, including weighing, transfers, and additions to reaction vessels, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][17]

-

Glovebox/Inert Atmosphere : For reactions that are highly sensitive to moisture and air, handling within a glovebox under an inert atmosphere (e.g., nitrogen or argon) is the preferred method.[17] This provides the highest level of containment and protects the reagent's integrity.

-

Safety Infrastructure : Safety showers and eyewash stations must be immediately accessible in any laboratory where the compound is handled.[9][18]

2.2. Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following table outlines the required equipment, based on protocols for similar organophosphorus compounds and irritants.[8][19][20]

| PPE Category | Specification and Rationale |

| Hand Protection | Required : Chemical-resistant nitrile or neoprene gloves (minimum thickness of 5 mil / 0.13 mm).[19][21] Recommended : Double-gloving.[19] Rationale: Protects against skin irritation and absorption. The o-tolyl moiety suggests a high potential for dermal toxicity.[12] Double-gloving provides additional protection against tears and during doffing. |

| Eye & Face Protection | Required : Chemical safety goggles with side shields.[8] Recommended : A face shield worn over safety goggles during procedures with a high risk of splashing (e.g., large-scale transfers, quenching reactions).[8] Rationale: Protects against serious eye irritation and potential splashes of the liquid reagent.[11][13] |

| Body Protection | Required : A flame-resistant lab coat, fully buttoned with sleeves extended to the wrists.[17] Rationale: Protects skin from incidental contact and splashes. Natural fibers like cotton are preferable to synthetic materials like polyester.[17] |

| Footwear | Required : Closed-toe shoes, preferably made of a non-porous material.[17][20] Rationale: Protects feet from spills. Leather and canvas can absorb chemicals and are difficult to decontaminate.[20] |

| Respiratory Protection | Typically Not Required when handling within a certified fume hood. Required : If a fume hood is unavailable or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] |

Safe Handling Protocols

A systematic workflow is essential for minimizing exposure and preserving the reagent's quality.

Caption: A step-by-step workflow for the safe handling of Ethyl Di-o-tolylphosphonoacetate.

Step-by-Step Methodology:

-

Preparation : a. Thoroughly review this guide and any internal Standard Operating Procedures (SOPs). b. Ensure the chemical fume hood is operational and the sash is at the appropriate working height. c. Don all required PPE as specified in Section 2.2.

-

Reagent Handling : a. Retrieve the container from its storage location.[15] b. If refrigerated, allow the sealed container to warm to ambient temperature before opening to prevent atmospheric moisture from condensing on the cold reagent.[14] c. Perform all transfers within the fume hood. d. For weighing, use a tared, sealed container (e.g., a vial with a septum cap) and add the reagent via syringe if it is a liquid, or quickly transfer the solid in the fume hood to minimize air exposure. e. Dissolve in an appropriate anhydrous solvent under an inert atmosphere if required by the experimental protocol.

-

Post-Handling : a. Decontaminate all glassware that came into contact with the reagent. A rinse with a suitable solvent, followed by a standard cleaning procedure, is typically sufficient. b. Dispose of all contaminated consumables (e.g., gloves, pipette tips, absorbent paper) in a designated hazardous waste container.[8] c. Clean the work area thoroughly. d. Doff PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Storage and Stability

Proper storage is crucial for maintaining the reagent's integrity and ensuring laboratory safety.[15][16]

Caption: A decision tree for the proper storage of Ethyl Di-o-tolylphosphonoacetate.

Core Storage Protocol:

-

Container : Store the reagent in its original, tightly sealed container to prevent contamination and degradation.[15] For long-term storage of moisture-sensitive reagents, consider using bottles with Sure/Seal™ caps or wrapping the cap threads with Parafilm®.[22]

-

Atmosphere : Store in a dry environment.[15][16] For maximum protection against hydrolysis, storage in a desiccator or a nitrogen-purged cabinet is recommended.[17][22]

-

Temperature : Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[9][15][21] Refrigeration may prolong shelf life, but ensure the compound will not freeze, which could damage the container.[22]

-

Segregation : Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[10][16]

Emergency Procedures

A prepared and swift response is critical to mitigating exposure and contamination.

5.1. Spill Response

This protocol is designed for small spills (<100 mL) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and contact institutional emergency response.[23]

-

Alert & Secure : Alert personnel in the immediate area. Restrict access to the spill zone.

-

Assess : If the spill is flammable, eliminate all ignition sources. Ensure ventilation is adequate (fume hood).

-

Protect : Don the appropriate PPE, including double-gloving and a face shield.[24]

-

Contain & Absorb :

-

Collect : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[26]

-

Decontaminate :

-

Clean the spill area thoroughly with soap and water.[24]

-

For organophosphorus compounds, a decontamination step using a dilute solution of household bleach (sodium hypochlorite) can be effective, but must be followed by absorption and proper disposal of the bleach solution.[25]

-

Conduct a final rinse with water.

-

-

Dispose : All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the hazardous waste container and disposed of according to institutional and local regulations.[8][26]

5.2. First Aid Measures

Immediate action is crucial in the event of an exposure.[8]

-

Inhalation : Move the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[11][18]

-

Skin Contact : Remove all contaminated clothing at once. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[8][11]

-

Eye Contact : Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][11][18]

-

Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Waste Disposal

All waste containing Ethyl Di-o-tolylphosphonoacetate, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[8]

-

Containerization : Collect waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8]

-

Labeling : The container must be labeled with "Hazardous Waste," the full chemical name, and appropriate hazard symbols.[8]

-

Storage : Store the hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials, pending pickup by institutional environmental health and safety personnel.[8]

References

-

Howell, B. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers (Basel), 14(22), 4929. [Link]

-

Htdchem. (2023). Essential Guidelines for Handling Phosphonate Derivatives Safely. [Link]

-

Semantic Scholar. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

ResearchGate. (2022). Thermal Degradation of Organophosphorus Flame Retardants. [Link]

-

University of California, Santa Barbara. (n.d.). Water Sensitive Chemicals. Environment, Health & Safety. [Link]

-

Alltracon. (2024). Properly Storing Hazardous Chemicals in Your Facility. [Link]

-